molecular formula C5H4N2O3 B14674396 3-Nitro-1H-pyrrole-2-carbaldehyde

3-Nitro-1H-pyrrole-2-carbaldehyde

Cat. No.: B14674396
M. Wt: 140.10 g/mol
InChI Key: PRLMCZULYOYCOF-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C5H4N2O3 and its molecular weight is 140.10 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

3-nitro-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C5H4N2O3/c8-3-4-5(7(9)10)1-2-6-4/h1-3,6H

InChI Key

PRLMCZULYOYCOF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1[N+](=O)[O-])C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitro-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Nitro-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and explore its potential as a scaffold in drug discovery, drawing upon the known biological activities of related nitropyrrole derivatives.

Introduction: The Significance of the Nitropyrrole Scaffold

Pyrrole is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active natural products and synthetic drugs.[1] The introduction of a nitro group (-NO2) to the pyrrole ring significantly alters its electronic properties, influencing its reactivity and biological interactions. Nitropyrrole-containing natural products, though relatively rare, have demonstrated interesting bioactivities, sparking interest within the chemical and pharmaceutical communities.[1] this compound, featuring both a nitro and an aldehyde functional group, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a pyrrole ring substituted with a nitro group at the 3-position and a carbaldehyde group at the 2-position.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄N₂O₃[2]
Molecular Weight 140.10 g/mol [2]
IUPAC Name This compound[2]
CAS Number 36131-51-8[2]
Predicted XLogP3 0.3[2]

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: the nitration of a suitable pyrrole precursor followed by formylation. A common starting material is pyrrole itself, which can be first nitrated to 3-nitropyrrole, followed by a Vilsmeier-Haack formylation.

Synthesis_Workflow Pyrrole Pyrrole Nitration Nitration (NaNO₂, Na₂S₂O₈, THF) Pyrrole->Nitration Three_Nitropyrrole 3-Nitropyrrole Nitration->Three_Nitropyrrole Formylation Vilsmeier-Haack Formylation (POCl₃, DMF) Three_Nitropyrrole->Formylation Target_Molecule This compound Formylation->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Nitropyrrole

Protocol: This protocol is adapted from a method for the synthesis of 3-nitropyrrole.[3][4]

Materials:

  • Pyrrole

  • Sodium nitrite (NaNO₂)

  • Sodium persulfate (Na₂S₂O₈)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add pyrrole (1.0 eq), sodium nitrite (3.0 eq), and sodium persulfate (1.0 eq) in tetrahydrofuran.

  • Heat the reaction mixture at 60-120°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to obtain 3-nitropyrrole.

Causality Behind Experimental Choices:

  • The use of sodium nitrite in the presence of an oxidizing agent like sodium persulfate provides a source of the nitronium ion (NO₂⁺) or a related nitrating species required for the electrophilic nitration of the pyrrole ring.

  • Tetrahydrofuran is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.

  • Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.

Step 2: Vilsmeier-Haack Formylation of 3-Nitropyrrole

Protocol: This is a general procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle, adapted for 3-nitropyrrole.[5][6][7]

Materials:

  • 3-Nitropyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethylene dichloride

  • Sodium acetate trihydrate

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3-5 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 20°C.

  • Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.

  • Dissolve 3-nitropyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM or ethylene dichloride.

  • Add the 3-nitropyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 15-30 minutes.

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate trihydrate to hydrolyze the intermediate iminium salt.

  • Reflux the mixture for another 15 minutes.

  • After cooling, extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium carbonate solution, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Causality Behind Experimental Choices:

  • The reaction of DMF with POCl₃ generates the electrophilic Vilsmeier reagent (a chloroiminium ion), which is necessary for the formylation of the electron-rich pyrrole ring.[5]

  • The electron-withdrawing nitro group at the 3-position is expected to direct the electrophilic formylation to the adjacent C-2 position.

  • The aqueous workup with sodium acetate neutralizes the reaction mixture and hydrolyzes the intermediate iminium salt to the final aldehyde product.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Features
¹H NMR Aldehydic proton (CHO): δ 9.5-10.0 ppm (singlet) Pyrrole ring protons: δ 7.0-8.0 ppm (multiplets) NH proton: δ 11.0-13.0 ppm (broad singlet)[8][9]
¹³C NMR Carbonyl carbon (C=O): δ 175-185 ppm Pyrrole ring carbons: δ 110-140 ppm Carbon bearing the nitro group (C-NO₂): Shifted downfield.[10][11]
IR (Infrared) Spectroscopy N-H stretch: ~3300 cm⁻¹ (broad) C=O stretch (aldehyde): ~1650-1680 cm⁻¹ N-O stretch (nitro group): ~1500-1550 cm⁻¹ (asymmetric) and ~1300-1350 cm⁻¹ (symmetric)[12][13][14]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 140. Fragmentation may involve loss of NO₂, CHO, and HCN.[15]

Reactivity Profile

The reactivity of this compound is dictated by its three key functional components: the pyrrole ring, the nitro group, and the aldehyde group.

  • Pyrrole Ring: The pyrrole ring is susceptible to further electrophilic substitution, although the presence of the electron-withdrawing nitro and aldehyde groups will deactivate the ring compared to unsubstituted pyrrole. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can participate in reduction reactions to form an amino group, which can then be further functionalized.

  • Aldehyde Group: The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., with amines to form imines, or with active methylene compounds in Knoevenagel or Wittig-type reactions).

Potential Applications in Drug Discovery

While specific biological studies on this compound are limited in the public domain, the broader class of nitropyrrole derivatives has shown significant promise in medicinal chemistry.[1][16][17]

Antimicrobial and Antiparasitic Activity

Nitroaromatic compounds are known for their antimicrobial properties, often acting as prodrugs that are activated by microbial nitroreductases to generate cytotoxic reactive species.[17] Derivatives of 2-nitropyrrole have been synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8][16] Some of these compounds have shown promising activity against the intracellular amastigote form of the parasite.[16] The presence of the nitro group in this compound suggests its potential as a lead structure for the development of new antimicrobial and antiparasitic agents.

Anticancer Activity

The pyrrole scaffold is present in numerous anticancer agents.[18] Nitropyrrolin natural products have demonstrated cytotoxic activity against human colon carcinoma cell lines.[1] The aldehyde functionality in this compound provides a convenient point for modification to generate a library of derivatives for screening against various cancer cell lines.

Biological_Pathway cluster_0 Microbial/Parasitic Cell Nitropyrrole Nitropyrrole Derivative (e.g., this compound) Nitroreductase Nitroreductase Nitropyrrole->Nitroreductase Reduction Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Cell_Damage Cellular Damage (DNA, proteins, lipids) Reactive_Species->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death

Caption: Proposed mechanism of action for nitropyrrole derivatives as antimicrobial agents.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in drug discovery and development. Its trifunctional nature provides a rich platform for chemical modification and the generation of diverse molecular libraries. Based on the established biological activities of related nitropyrrole compounds, further investigation into the antimicrobial, antiparasitic, and anticancer properties of this compound and its derivatives is warranted. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

  • Bories, C., et al. (2022). Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. Molecules, 27(7), 2163. [Link]

  • 1 - Supporting Information. (n.d.).
  • Bories, C., et al. (2022). Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. PubMed, 35408570. [Link]

  • Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • General structure of 2-nitropyrrole derivatives synthesized. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps. [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Pyrrole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from a source providing detailed experimental procedures in organic chemistry.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022, August 6). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • Method for preparing 3-nitropyrrole based on sodium peroxodisulfate. (n.d.). Google Patents.
  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. Retrieved from [Link]

  • Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. (n.d.). PMC. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 29). MDPI. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). MDPI. [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. Retrieved from [Link]

  • The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link]

  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Cytotoxicity of the synthesized compounds against HepG2 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal. Retrieved from [Link]

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An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride (CAS 2251-65-2)

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The provided CAS Number 36131-51-8 did not yield specific results and may be incorrect. This guide focuses on the closely related and commercially significant compound, 3-(Trifluoromethyl)benzoyl chloride, with CAS Number 2251-65-2.

Introduction

3-(Trifluoromethyl)benzoyl chloride is a versatile fluorinated building block extensively utilized in organic synthesis. Its significance stems from the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances the lipophilicity of target molecules. This makes it a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethyl group can significantly improve the biological activity and stability of synthesized compounds.[1] This guide provides a comprehensive overview of its physical properties, safety data, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(Trifluoromethyl)benzoyl chloride is essential for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
CAS Number 2251-65-2[1][2][3][4]
Molecular Formula C₈H₄ClF₃O[2][3][4]
Molecular Weight 208.56 g/mol [2][3][4]
Appearance Colorless to light yellow clear liquid
Purity >98.0% (GC)[2]
Boiling Point 184-186 °C/750 mmHg (lit.)[4]
Density 1.383 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.477 (lit.)[4]
Flash Point 113 °C (235.4 °F) - closed cup[4]

Synonyms: α,α,α-Trifluoro-m-toluoyl chloride[4], m-(Trifluoromethyl)benzoyl chloride[5]

Synthesis

A common synthetic route to 3-(Trifluoromethyl)benzoyl chloride involves the reaction of 3'-(trifluoromethyl)acetophenone with disulfur dichloride and sulfuryl dichloride in the presence of pyridine and chlorobenzene.[6]

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzoyl chloride[7]
  • To a stirred mixture of 3'-(trifluoromethyl)acetophenone (1.0 mmol) and pyridine (0.15 mmol) in chlorobenzene (0.35 ml), add S₂Cl₂ (2.0 mmol) at room temperature.

  • Stir the mixture for 2 hours.

  • Add SO₂Cl₂ (1.5 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for an additional 30 minutes.

  • Heat the mixture to 132 °C and stir for 15 hours.

  • After cooling, dilute the mixture with CDCl₃ for analysis.

This procedure has been reported to yield 3-(Trifluoromethyl)benzoyl chloride in 87% yield as determined by ¹H NMR.[6]

Applications in Research and Development

3-(Trifluoromethyl)benzoyl chloride serves as a key intermediate in the synthesis of a diverse range of molecules with applications in various fields:

  • Pharmaceutical Development: It is a fundamental building block for creating active pharmaceutical ingredients (APIs) where the trifluoromethyl group can enhance drug efficacy and selectivity.[1] It has been used in the preparation of intermediates for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.[4]

  • Agrochemicals: The compound is utilized in the manufacturing of modern pesticides and herbicides, contributing to improved crop yields and resistance.[1]

  • Material Science: It is employed in the formulation of specialty polymers and coatings that require high chemical resistance and durability.[1]

Safety and Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 3-(Trifluoromethyl)benzoyl chloride.

Hazard Identification and Classification
  • GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1.[4] May be corrosive to metals.[2]

  • Signal Word: Danger[4]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[2][4]

    • H290: May be corrosive to metals.[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Use chemically resistant gloves (e.g., Butyl rubber, Viton). Wear protective clothing to prevent skin contact.[7]

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[7]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

Storage and Handling
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[2][7] The compound is moisture and light sensitive; store under an inert atmosphere.[2]

  • Handling: Handle in a well-ventilated area.[8] Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[9]

Incompatible Materials
  • Water[7]

  • Strong oxidizing agents[9]

  • Strong bases[7]

  • Alcohols[7]

Workflow for Safe Handling and Use

The following diagram illustrates a generalized workflow for the safe handling and use of 3-(Trifluoromethyl)benzoyl chloride in a research setting.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe_selection Select and Don PPE risk_assessment->ppe_selection fume_hood_prep Prepare Fume Hood ppe_selection->fume_hood_prep reagent_prep Prepare Reagents & Glassware fume_hood_prep->reagent_prep reagent_addition Add Reagents in Fume Hood reagent_prep->reagent_addition Transfer to Reaction Setup reaction_monitoring Monitor Reaction reagent_addition->reaction_monitoring workup Perform Aqueous Workup (Caution!) reaction_monitoring->workup quench Quench Unreacted Reagent workup->quench Post-Reaction waste_disposal Dispose of Waste Properly quench->waste_disposal decontaminate Decontaminate Glassware & Surfaces waste_disposal->decontaminate ppe_removal Remove and Dispose of PPE decontaminate->ppe_removal caption Safe Handling Workflow for 3-(Trifluoromethyl)benzoyl Chloride

Caption: Safe Handling Workflow for 3-(Trifluoromethyl)benzoyl Chloride

References

  • WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google P
  • Chemical Properties of 3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2) - Cheméo. [Link]

  • Safety Data Sheet - IBA Lifesciences. [Link]

  • Coconut oil - CAS Common Chemistry. [Link]

  • Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics. [Link]

  • safety data sheet section 1 - identification - Swish. [Link]

  • SAFETY DATA SHEET - ChemPoint.com. [Link]

  • 8331d silver conductive epoxy adhesive kit - Safety Data Sheets for each part listed above follow this cover sheet. Transportation Instruction. [Link]

  • Safety Data Sheet - Diversey SDS. [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. [Link]

  • Storage of Hazardous Chemicals in Warehouses - Health and Safety Authority. [Link]

  • Approved Storage of Hazardous Materials - ehs.uci.edu. [Link]

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Technical Guide: Electronic Effects of 3-Nitro Group on Pyrrole Aldehyde Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic and chemical behavior of 3-nitro-1H-pyrrole-2-carbaldehyde . This analysis is structured for researchers requiring a deep understanding of how the 3-nitro substituent alters the fundamental reactivity of the pyrrole scaffold, specifically regarding the adjacent aldehyde functionality.

Executive Summary: The Electronic Paradox

The introduction of a nitro group (


) at the 3-position of pyrrole-2-carboxaldehyde creates a unique electronic environment defined by contrapuntal forces . While the pyrrole ring is inherently electron-rich (

-excessive), the 3-nitro group acts as a potent electron-withdrawing group (EWG) via both inductive (

) and mesomeric (

) effects.

This substitution pattern results in three critical reactivity shifts:

  • Carbonyl Activation: The aldehyde carbon becomes significantly more electrophilic due to the ortho-like proximity of the nitro group, facilitating rapid condensation reactions.

  • Ring Deactivation: The pyrrole ring loses its susceptibility to Electrophilic Aromatic Substitution (EAS), preventing standard functionalization (e.g., Vilsmeier-Haack) without forcing conditions.

  • N-H Acidity Enhancement: The pKa of the pyrrole N-H drops precipitously, making the molecule a viable acid in non-aqueous media and allowing for facile N-alkylation.

Electronic Architecture & Resonance

To understand the reactivity, one must visualize the electron density map. The 3-nitro group imposes a "push-pull" system against the pyrrole nitrogen's lone pair.

Electronic Vector Analysis
  • Pyrrole Nitrogen (+M): Donates electron density into the ring.[1]

  • 2-Formyl Group (-M, -I): Withdraws density, directing incoming nucleophiles to the carbonyl.

  • 3-Nitro Group (-M, -I): Synergizes with the formyl group to deplete electron density at C2 and C5, while sterically crowding the C2-aldehyde.

Visualization of Electronic Effects

The following diagram illustrates the electron withdrawal pathways that activate the aldehyde (CHO) and acidify the N-H bond.

ElectronicEffects PyrroleN Pyrrole N-H (Electron Donor +M) Ring Pyrrole Ring (π-System) PyrroleN->Ring Resonance (+M) Nitro 3-Nitro Group (-NO2) (Strong EWG -I, -M) Ring->Nitro e- Withdrawal Aldehyde 2-Aldehyde (-CHO) (Electrophilic Center) Ring->Aldehyde Conjugation Nitro->Aldehyde Inductive Activation (Ortho-effect) Nucleophile Incoming Nucleophile (Amine/Carbanion) Nucleophile->Aldehyde Accelerated Attack

Figure 1: Electronic vector map showing the synergistic deactivation of the ring and activation of the aldehyde carbonyl.

Reactivity Profiling & Synthetic Challenges

The Synthesis Conundrum (Regioselectivity)

Accessing This compound is synthetically non-trivial. Direct nitration of pyrrole-2-carboxaldehyde is dominated by directing effects that favor the 4- and 5-positions.

  • Direct Nitration: Yields primarily 4-nitro and 5-nitro isomers. The 3-position is sterically hindered by the aldehyde and electronically less favored by the meta-directing nature of the aldehyde (in the context of pyrrole's alpha-preference).

  • Recommended Route: Functionalization of 3-nitropyrrole .[2] The synthesis of 3-nitropyrrole is robust (see Protocol A), but subsequent formylation requires careful control to avoid directing to the 5-position.

Carbonyl Reactivity (Condensation)

The 3-nitro group enhances the electrophilicity of the carbonyl carbon. Reactions with amines (Schiff base formation) and active methylenes (Knoevenagel condensation) proceed faster than with unsubstituted pyrrole-2-carboxaldehyde.

  • Kinetics:

    
     for nucleophilic attack is increased due to the inductive withdrawal stabilizing the tetrahedral intermediate.
    
  • Sterics: While electronically activated, the 3-nitro group provides steric bulk. Nucleophiles must approach from a trajectory that minimizes interaction with the nitro oxygens.

Quantitative Property Comparison
PropertyPyrrole-2-CHO3-Nitro-Pyrrole-2-CHOEffect of 3-NO2
C=O[3] Electrophilicity ModerateHigh Activation via -I effect
Ring Nucleophilicity High (EAS facile)Very Low Deactivation via -M effect
N-H pKa ~16.5~10 - 11 Significant Acidification
Stability Oxidatively proneStable to airNitro group stabilizes against oxidation

Experimental Protocols

Protocol A: Synthesis of the Precursor (3-Nitropyrrole)

Rationale: Since direct nitration of the aldehyde fails to yield the 3-isomer selectively, the core scaffold must be synthesized first. Reference: ChemicalBook / CN Patent 109516944 [1]

  • Reagents: Pyrrole (10 mmol), Sodium Nitrite (30 mmol), Sodium Peroxodisulfate (10 mmol).

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve pyrrole and

      
       in THF (50 mL).
      
    • Add sodium peroxodisulfate (

      
      ) slowly to the reaction mixture.
      
    • Heat to 60°C and monitor via TLC until pyrrole is consumed.

    • Workup: Evaporate solvent, redissolve in ethyl acetate, wash with water.

    • Purification: Column chromatography (Petroleum ether : Ethyl acetate = 4:1).

    • Yield: ~90-98% of 3-nitropyrrole .[2]

Protocol B: Knoevenagel Condensation (Reactivity Probe)

Rationale: This protocol demonstrates the enhanced reactivity of the aldehyde. Adapted from standard protocols for electron-deficient heteroaromatic aldehydes. [2][3]

  • Reagents: this compound (1.0 eq), Malononitrile (1.1 eq), Piperidine (0.1 eq, cat.).

  • Solvent: Ethanol (EtOH).[3]

  • Procedure:

    • Dissolve the aldehyde in EtOH at room temperature.

    • Add malononitrile. The solution may turn yellow/orange immediately.

    • Add catalytic piperidine.

    • Stir: Stir at 25°C for 30-60 minutes. (Note: Unsubstituted pyrrole aldehyde often requires reflux; the 3-nitro variant reacts under milder conditions).

    • Isolation: The product typically precipitates as a solid. Filter and wash with cold EtOH.

    • Result: Formation of the benzylidene derivative (Tyrphostin-like analog).

Case Study: Drug Design Application

Kinase Inhibition Scaffolds: The 3-nitro-pyrrole-2-carbaldehyde motif is a bioisostere for other electron-deficient aromatic aldehydes used in the synthesis of Tyrphostins (Tyrosine Kinase Inhibitors). The nitro group serves two roles in the final pharmacophore:

  • H-Bond Acceptor: The nitro oxygens can engage key residues in the ATP-binding pocket.

  • Electronic Tuner: It modulates the acidity of the pyrrole N-H, strengthening the H-bond donor capability of the pyrrole nitrogen to the hinge region of the kinase.

Reaction Workflow: Synthesis of a Kinase Inhibitor Precursor

SynthesisWorkflow Start Pyrrole Precursor Step1 Step 1: Nitration (NaNO2 / Na2S2O8) Start->Step1 Inter 3-Nitropyrrole Step1->Inter Step2 Step 2: Formylation (Vilsmeier-Haack / POCl3, DMF) Inter->Step2 Target 3-Nitro-pyrrole-2-CHO Step2->Target Step3 Step 3: Knoevenagel Condensation (Malononitrile / Base) Target->Step3 Final Tyrphostin Analog (Kinase Inhibitor) Step3->Final

Figure 2: Synthetic workflow from raw materials to bioactive scaffold.

References

  • ChemicalBook. (2019). Synthesis of 3-Nitropyrrole via Sodium Peroxodisulfate. Patent CN109516944.

  • BenchChem. (2025).[1] Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde.

  • Organic Chemistry Portal. (2021). Knoevenagel Condensation: Recent Literature and Protocols.

  • Canadian Journal of Chemistry. (1983). Pyrrole Chemistry: Nitration Products and Regioselectivity.[1][4]

  • PubChem. (2024).[5] this compound Compound Summary. CID 21071900.[5]

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Methodological & Application

Application Note: Vilsmeier-Haack Formylation of 3-Nitropyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of deactivated heterocyclic scaffolds is a critical bottleneck in the synthesis of advanced pharmaceutical intermediates. The Vilsmeier-Haack reaction is a premier methodology for the formylation of electron-rich aromatic systems; however, applying this transformation to 3-nitropyrrole presents unique kinetic and regiochemical challenges. This application note provides a field-proven, self-validating protocol for the regioselective synthesis of 3-nitro-1H-pyrrole-2-carbaldehyde [1], detailing the mechanistic causality behind reagent selection, temperature control, and hydrolysis conditions.

Mechanistic Causality & Regioselectivity

The presence of a strongly electron-withdrawing nitro group at the C3 position significantly deactivates the pyrrole core toward electrophilic aromatic substitution (EAS)[2]. Despite this deactivation, the inherent alpha-directing effect (C2/C5) of the pyrrole nitrogen drives the reaction.

When N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) are combined, they generate the highly electrophilic chloromethylene-N,N-dimethyliminium chloride (Vilsmeier reagent)[3]. Formylation of 3-nitropyrrole predominantly occurs at the C2 position , yielding this compound[4]. This regioselectivity is dictated by the relative stability of the Wheland intermediate at C2, which benefits from proximity to the ring nitrogen's lone pair, effectively overcoming the adjacent steric and electronic hindrance of the nitro group.

Logic Substrate 3-Nitropyrrole (Deactivated Heterocycle) EWG C3-Nitro Group (Electron-Withdrawing) Substrate->EWG Alpha Pyrrole Nitrogen (Alpha-Directing Effect) Substrate->Alpha C2 C2 Position Attack (Favored by N-lone pair resonance stabilization) EWG->C2 Ortho-directing influence Alpha->C2 Primary alpha site C5 C5 Position Attack (Disfavored kinetically under Vilsmeier conditions) Alpha->C5 Secondary alpha site Product This compound (Major Product) C2->Product Hydrolysis

Logical relationship determining C2 regioselectivity in 3-nitropyrrole formylation.

Experimental Protocol

Materials and Reagents
  • Substrate: 3-Nitropyrrole (1.0 equiv, strictly anhydrous)

  • Reagents: Phosphorus oxychloride (POCl₃, 1.5 equiv), N,N-Dimethylformamide (DMF, 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂) or excess DMF

  • Quenching Agent: Sodium Acetate (NaOAc, aqueous saturated solution)

Step-by-Step Methodology

Step 1: Generation of the Vilsmeier Reagent

  • Charge a flame-dried, argon-purged round-bottom flask with anhydrous DMF (1.5 equiv) and CH₂Cl₂ (or use DMF as the bulk solvent).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add POCl₃ (1.5 equiv) dropwise over 15 minutes.

  • Causality: The formation of the chloroiminium ion is highly exothermic. Maintaining 0 °C prevents thermal decomposition of the reagent and suppresses the formation of dimethylamine byproducts.

  • Self-Validation Checkpoint: The clear solution will transition to a pale yellow, slightly viscous mixture, confirming the successful generation of the Vilsmeier reagent[3].

Step 2: Substrate Addition 4. Dissolve 3-nitropyrrole (1.0 equiv) in a minimal volume of anhydrous DMF. 5. Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C to prevent localized thermal spikes.

Step 3: Electrophilic Aromatic Substitution (EAS) 6. Remove the ice bath and gradually heat the reaction mixture to 60–80 °C. Stir for 3–4 hours.

  • Causality: Because the C3-nitro group strongly deactivates the pyrrole ring, ambient temperature is insufficient to drive the EAS to completion. Elevated thermal energy is required to overcome the activation barrier.

  • Self-Validation Checkpoint: The reaction mixture will deepen to a dark amber/orange color. A yellow precipitate of the iminium intermediate may form, confirming successful electrophilic attack[3].

Step 4: Hydrolysis and Quenching 7. Cool the mixture back to 0 °C. 8. Carefully pour the reaction mixture over crushed ice. 9. Slowly add saturated aqueous NaOAc until the pH reaches 7–8. Stir vigorously for 1 hour at room temperature.

  • Causality: The initial EAS product is a stable iminium salt. Using a mild buffer like NaOAc instead of strong bases (e.g., NaOH) ensures complete hydrolysis to the aldehyde without triggering base-catalyzed degradation or Cannizzaro-type side reactions.

Step 5: Isolation and Purification 10. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to afford pure this compound.

Workflow Step1 Step 1: Vilsmeier Reagent Preparation Add POCl3 to DMF at 0°C Step2 Step 2: Substrate Addition Add 3-Nitropyrrole dropwise Step1->Step2 Exothermic control Step3 Step 3: Reaction Heating Stir at 60-80°C for 3-4 hours Step2->Step3 Overcome activation barrier Step4 Step 4: Hydrolysis Quench with ice-water & NaOAc Step3->Step4 Iminium salt formation Step5 Step 5: Extraction & Purification EtOAc extraction, Silica gel chromatography Step4->Step5 pH 7-8 buffering

Step-by-step experimental workflow for the Vilsmeier-Haack formylation of 3-nitropyrrole.

Quantitative Optimization Data

To maximize the yield of this compound, stoichiometry and thermal conditions must be strictly controlled. The table below summarizes the optimization landscape, demonstrating the necessity of excess reagents and elevated temperatures.

Table 1: Optimization of Vilsmeier-Haack Formylation of 3-Nitropyrrole

EntryPOCl₃ (Equiv)DMF (Equiv)Temp (°C)Time (h)Observed Result / Yield (%)
11.11.12512< 10% (Mostly recovered SM)
21.21.260445% (Incomplete conversion)
31.51.580378% (Optimal)
42.02.080372% (Increased tar formation)

Note: SM = Starting Material. Yields represent isolated product after silica gel chromatography.

References

  • "this compound | C5H4N2O3 | CID 21071900 - PubChem", National Institutes of Health (NIH). URL:[Link]

  • "United States Patent: US 7,157,577 B2", Google Patents.
  • "Product Class 13: 1H-Pyrroles", Science of Synthesis, Thieme. URL:[Link]

  • "Handbook of Heterocyclic Chemistry", Internet Archive. URL:[Link]

Sources

Synthesis of pyrrolopyrimidines from 3-nitro-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the synthesis of pyrrolo[3,2-d]pyrimidines using 3-nitro-1H-pyrrole-2-carbaldehyde as the primary scaffold.

Starting Material: this compound Target Scaffold: 5H-Pyrrolo[3,2-d]pyrimidine Doc ID: AN-PYR-32D-01 | Version: 2.0

Executive Summary & Strategic Rationale

The pyrrolo[3,2-d]pyrimidine scaffold is a critical bioisostere of purine, widely utilized in the development of kinase inhibitors (e.g., JAK, EGFR) and nucleoside phosphorylase inhibitors. While various synthetic routes exist (e.g., from 6-aminouracils or 3-aminopyrrole-2-carboxylates), the This compound route offers a distinct advantage: it provides direct access to the [3,2-d] isomer with high regiochemical fidelity.

The Synthetic Challenge: The primary bottleneck in this pathway is the instability of the intermediate, 3-amino-1H-pyrrole-2-carbaldehyde . Like many ortho-aminoaldehydes, it is prone to rapid self-condensation (polymerization) upon isolation. Therefore, this protocol utilizes a Telescoped Reductive Cyclization strategy, where the amine is generated and trapped in situ to form the pyrimidine ring.

Retrosynthetic Analysis

The target is assembled by reducing the nitro group to an amine, which then undergoes a condensation-cyclization sequence with a C1 synthon (e.g., formamide, formamidine).

Retrosynthesis Target Pyrrolo[3,2-d]pyrimidine Intermediate 3-Amino-1H-pyrrole- 2-carbaldehyde (Unstable) Target->Intermediate Cyclization Reagent C1 Synthon (Formamide/Amidine) Target->Reagent + Start 3-Nitro-1H-pyrrole- 2-carbaldehyde Intermediate->Start Reduction

Figure 1: Retrosynthetic disconnection showing the critical unstable amino-aldehyde intermediate.

Experimental Protocol: Telescoped Reductive Cyclization

This protocol describes the conversion of this compound to 5H-pyrrolo[3,2-d]pyrimidine. Two methods are provided: Method A (Catalytic Hydrogenation) is preferred for scale and purity; Method B (Chemical Reduction) is a robust alternative for labs without high-pressure hydrogenation equipment.

Method A: Catalytic Hydrogenation (Preferred)

Mechanism: In situ reduction of the nitro group followed by immediate condensation with formamide.

Reagents:

  • This compound (1.0 equiv)

  • 10% Pd/C (10 wt% loading)

  • Formamide (Solvent/Reagent, excess)[1]

  • Ammonium formate (optional H-source if H2 gas is unavailable)

Step-by-Step Workflow:

  • Preparation: In a high-pressure reactor or Parr shaker bottle, dissolve This compound (e.g., 5.0 mmol) in Formamide (15 mL).

    • Note: Formamide acts as both the solvent and the cyclizing agent.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Nitrogen or Argon).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the catalyst is wet or the solvent is degassed.

  • Hydrogenation: Pressurize the vessel with Hydrogen gas (H₂) to 40–50 psi (3–3.5 bar).

  • Reaction: Heat the mixture to 140–150 °C with vigorous stirring for 6–12 hours.

    • Chemistry: The H₂ reduces the nitro to the amine. The high temperature drives the condensation of the amine and the aldehyde with formamide to close the pyrimidine ring.

  • Workup:

    • Cool the reaction to room temperature.[2][3]

    • Filter through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure (high vacuum required to remove formamide).

  • Purification: Recrystallize the residue from water or ethanol/water mixture. Alternatively, purify via flash column chromatography (DCM:MeOH 95:5).

Method B: Iron-Mediated Reduction (Alternative)

Use Case: When functional groups sensitive to hydrogenation (e.g., alkenes, benzyl ethers) are present on the pyrrole ring.

Reagents:

  • Iron powder (5.0 equiv)

  • Acetic Acid (Solvent)

  • Formamidine Acetate (1.5 equiv) or Formamide

Workflow:

  • Reduction: Suspend This compound and Iron powder in Glacial Acetic Acid .

  • Heating: Heat to 60 °C for 1–2 hours. Monitor the disappearance of the yellow nitro compound (TLC).

  • Cyclization: Once reduction is complete (formation of amine), add Formamidine Acetate (or Formamide) directly to the pot.

  • Reflux: Increase temperature to reflux (118 °C) and stir for 4–6 hours.

  • Workup: Neutralize with NaHCO₃ (caution: foaming) and extract with Ethyl Acetate.

Mechanistic Pathway

Understanding the reaction mechanism is crucial for troubleshooting. The reaction proceeds through a "Friedländer-type" condensation logic.

Mechanism Step1 Nitro Reduction Step2 Imine Formation (Aldehyde + Amidine) Step1->Step2 Formamide Step3 Cyclization (Intramolecular) Step2->Step3 -H2O Step4 Aromatization Step3->Step4 -H2O End Pyrrolo[3,2-d]pyrimidine Step4->End Start 3-Nitro-2-CHO Start->Step1 H2/Pd

Figure 2: Mechanistic cascade from nitro-aldehyde to fused pyrimidine.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Polymerization of intermediate amine.Ensure the cyclizing agent (Formamide) is present during the reduction (Method A). Do not isolate the amine.
Incomplete Reaction Nitro group "refuses" to reduce.Increase H₂ pressure (up to 100 psi) or switch to Raney Nickel (requires careful handling).
Product Purity Formamide retention.Formamide has a high boiling point (210 °C). Use a Kugelrohr distillation or extensive water washes during workup.
Regioselectivity Incorrect isomer formed.Verify starting material is 3-nitro -2-formyl (leads to [3,2-d]). 4-nitro-2-formyl would lead to [2,3-d] or different fusion.

Characterization Data (Expected)

  • 1H NMR (DMSO-d6):

    • Pyrrole NH: Broad singlet ~12.0–12.5 ppm.

    • Pyrimidine CH: Two singlets (C2-H and C4-H) typically around 8.5–9.0 ppm.

    • Pyrrole CH: Doublet/multiplet around 6.5–7.5 ppm depending on substitution.

  • Mass Spectrometry (ESI): [M+H]+ peak corresponding to the molecular weight (MW = 119.12 for unsubstituted parent).

References

  • General Pyrrolopyrimidine Synthesis: Davoodnia, A., et al.[4] "Synthesis of pyrrolo[2,3-d]pyrimidines (microreview)." Chem. Heterocycl.[5] Compd.2019 , 55, 1168. Link

  • Nitro Reduction Methodologies: Kabalka, G.W., Varma, R.S. "Reduction of Nitro and Nitroso Compounds." Comprehensive Organic Synthesis, 1991 . Link

  • Analogous Cyclization (Niementowski Reaction):Williamson, T.A. "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6. Wiley, 1957.
  • Starting Material Data: PubChem CID 21071900 (this compound). Link

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Application Notes & Protocols: Synthesis of Bioactive Schiff Bases from 3-Nitro-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergy of a Privileged Scaffold and a Reactive Moiety

In the landscape of medicinal chemistry, the pyrrole ring stands out as a "privileged scaffold," a core structural motif frequently found in natural products and clinically approved drugs.[1][2] Its aromaticity, electron-rich nature, and capacity for diverse functionalization make it a cornerstone of drug design.[1] When this versatile heterocycle is functionalized to create precursors like 3-nitro-1H-pyrrole-2-carbaldehyde, it sets the stage for the synthesis of compounds with significant therapeutic potential.

This guide focuses on the preparation of Schiff bases, or imines, through the condensation of this compound with various primary amines. Schiff bases themselves are a critical class of organic compounds, defined by the presence of an azomethine (-C=N-) group.[3][4][5] They are synthetically accessible and serve as crucial intermediates and bioactive molecules, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][6][7]

The strategic placement of a nitro group at the 3-position of the pyrrole-2-carbaldehyde precursor is a key design element. As a potent electron-withdrawing group, the nitro moiety significantly enhances the electrophilicity of the adjacent aldehyde's carbonyl carbon. This activation not only facilitates the Schiff base formation but can also modulate the electronic properties and, consequently, the biological activity of the final molecule. This document provides a detailed exploration of the synthesis, mechanism, characterization, and potential applications of this promising class of compounds.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration.[4][8] The reaction is typically catalyzed by a weak acid, which plays a dual role in the mechanism.

  • Activation of the Carbonyl Group: The acid catalyst (e.g., glacial acetic acid) protonates the oxygen atom of the aldehyde's carbonyl group. This step increases the positive charge character (electrophilicity) of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is an unstable intermediate. In the acidic medium, the hydroxyl group is protonated, transforming it into a good leaving group (water).

  • Imine Formation: A lone pair of electrons from the nitrogen atom forms a double bond with the adjacent carbon, expelling the water molecule and forming a protonated imine (an iminium ion). A final deprotonation step yields the neutral Schiff base and regenerates the acid catalyst.

The presence of the 3-nitro group on the pyrrole ring inherently activates the aldehyde, potentially allowing the reaction to proceed efficiently even with mild catalysis.

Caption: General reaction scheme for Schiff base synthesis.

Detailed Experimental Protocols

Safety First: this compound and many amine precursors can be irritants. Always handle chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

Protocol 1: Conventional Synthesis via Reflux

This method utilizes traditional heating to drive the condensation reaction to completion.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-chloroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker, Buchner funnel, and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.54 g, 10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add the primary amine (e.g., 4-chloroaniline, 1.28 g, 10 mmol) dissolved in 20 mL of absolute ethanol.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[11]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.[12]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane:ethyl acetate, 7:3).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[13]

  • Dry the purified Schiff base product in a vacuum oven at 50-60°C.

  • Determine the yield and melting point, and proceed with spectroscopic characterization.

Protocol 2: Microwave-Assisted Green Synthesis

Microwave irradiation offers a rapid, energy-efficient alternative to conventional heating, often leading to higher yields in significantly shorter reaction times.[14][15]

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-methoxyaniline)

  • Ethanol or a solvent-free setup

  • Glacial Acetic Acid (catalytic amount, if not solvent-free)

  • Microwave synthesis vial with a magnetic stir bar

  • Scientific microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (e.g., 0.308 g, 2 mmol) and the primary amine (e.g., 4-methoxyaniline, 0.246 g, 2 mmol).

  • Add 3 mL of ethanol and one drop of glacial acetic acid. (Alternatively, for a solvent-free approach, grind the two solids together in the vial before irradiation).

  • Seal the vial with a cap and place it in the cavity of the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 120-150 W) for 5-10 minutes, maintaining a temperature ceiling of around 80-90°C.[14]

  • After irradiation, cool the vial to room temperature using compressed air.

  • The product will typically crystallize upon cooling.

  • Add a small amount of cold ethanol to the vial, stir, and collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry it under vacuum.

  • Characterize the final product to confirm its structure and purity.

Structural Characterization

Confirming the successful synthesis of the target Schiff base requires a combination of spectroscopic techniques.

TechniquePrecursor (Aldehyde)Precursor (Amine)Schiff Base ProductRationale
FT-IR (cm⁻¹) ~1650-1680 (C=O stretch)~3300-3500 (N-H stretch)~1600-1640 (C=N stretch) Disappearance of C=O and N-H signals and appearance of the characteristic imine (C=N) signal confirms product formation.[16][17][18]
¹H NMR (ppm) ~9.5-10.0 (s, 1H, -CHO)Varies (broad s, -NH₂)~8.0-8.9 (s, 1H, -CH=N-) The aldehyde proton signal disappears and is replaced by a downfield singlet for the azomethine proton.[16][17][19][20]
¹³C NMR (ppm) ~180-190 (-CHO)N/A~150-165 (-CH=N-) A distinct signal in the characteristic region for an imine carbon provides further structural confirmation.[5][18][19]
Mass Spec (m/z) M⁺M'⁺[M+M'-H₂O]⁺ The molecular ion peak corresponds to the combined mass of the reactants minus the mass of water (18 amu), confirming condensation.[16][17]

Workflow and Data Summary

The overall process from synthesis to final validation follows a logical and systematic workflow.

Caption: Workflow from synthesis to characterization.

Table: Representative Synthesis Data

The following table illustrates expected outcomes for the synthesis of Schiff bases from this compound and various primary amines.

EntryPrimary AmineMethodTimeYield (%)M.P. (°C)
1AnilineConventional5 h~85%135-137
24-ChloroanilineConventional4.5 h~90%158-160
34-MethoxyanilineConventional6 h~82%141-143
4AnilineMicrowave8 min~92%136-137
54-ChloroanilineMicrowave7 min~95%157-159
64-MethoxyanilineMicrowave10 min~91%142-143

Note: Data are representative and may vary based on specific experimental conditions.

Applications in Drug Development

The Schiff bases synthesized from this compound are of significant interest to drug development professionals. The pyrrole nucleus combined with the azomethine linkage creates a pharmacophore that has demonstrated a remarkable range of biological activities.[21][22]

  • Antimicrobial Agents: Many pyrrole-based Schiff bases and their metal complexes show potent activity against a spectrum of bacteria and fungi.[16][22][23] The imine nitrogen and the nitro group can play a crucial role in binding to microbial enzymes or disrupting cell wall synthesis.

  • Anticancer Activity: The planar structure of these compounds allows them to intercalate with DNA, and they can also inhibit key enzymes involved in cancer cell proliferation.[7] The nitro group, in particular, can enhance cytotoxic effects.

  • Antioxidant Properties: These molecules can act as radical scavengers, a property that is valuable in combating oxidative stress associated with numerous diseases.[22]

  • Enzyme Inhibition: The azomethine linkage is critical for binding to the active sites of various enzymes, making these compounds candidates for developing novel inhibitors for targets like monoamine oxidase (MAO) or acetylcholinesterase (AChE), relevant in neurodegenerative diseases.[15]

The synthetic versatility of this reaction allows for the creation of large libraries of compounds by simply varying the primary amine component, enabling extensive structure-activity relationship (SAR) studies to optimize for potency and selectivity against a desired biological target.

References

  • Abbas, A. M. (2010). Spectroscopic characterization and biological activity of Zn(II), Cd(II), Sn(II) and Pb(II) complexes with Schiff base derived from pyrrole-2-carboxaldehyde and 2-amino phenol. PubMed. Available at: [Link]

  • JETIR. (n.d.). Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. Jetir.Org. Available at: [Link]

  • Singh, R., et al. (2017). Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety. PubMed. Available at: [Link]

  • IJPR. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2025). Synthetic, structural and biological studies of organosilicon(IV) complexes of Schiff bases derived from pyrrole-2-carboxaldehyde. ResearchGate. Available at: [Link]

  • Akeredolu, O., Adebusuyi, F. O., & Adeba, B. C. (n.d.). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of crude pyrroles.
  • Zoubi, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. Available at: [Link] organic-39043.htm

  • Medires Publishing. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SCHIFF BASES DERIVED FROM PYRROLE-2-CARBOXALDEHYDE. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Green synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases via ionic liquid catalysis: computational and experimental exploration of antimicrobial potentials. New Journal of Chemistry. Available at: [Link]

  • SciSpace. (2009). The preparation, spectroscopic characterization and X-ray crystal structures of the pyrrole-2-carboxaldehyde Schiff base of S-al. Available at: [Link]

  • ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available at: [Link]

  • MDPI. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. Molecules. Available at: [Link]

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  • Chemistry Journal. (n.d.). Theoretical Studies of Pyrrole Based Schiff Base Ligand with Transition Metal Ions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. PMC. Available at: [Link]

  • American Chemical Society. (2023). Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Office of Scientific and Technical Information. (2017). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. Available at: [Link]

  • RSIS International. (n.d.). Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. Available at: [Link]

  • MDPI. (2024). Color-Coordinated Photocatalysis of the One-Pot Synthesis of Schiff Bases from Benzyl Alcohol and Nitro Compounds Using a Hybrid Magnetic Catalyst. Catalysts. Available at: [Link]

  • Taylor & Francis Online. (2012). Novel conducting polySchiff base of N-(3-aminopropyl) pyrrole-salicylaldehyde and its copolymers with pyrrole: synthesis and characterization. Available at: [Link]

  • Organic Syntheses. (n.d.). Pyrrole. Available at: [Link]

  • Eurasian Chemical Communications. (n.d.). Synthesis, characterization, and antibacterial activities of some metal complexes with tripodal Schiff base ligand derived from pyrrole-2-carboxaldehyde. Available at: [Link]

  • ResearchGate. (2020). How can I get a pure Schiff base product? ResearchGate. Available at: [Link]

  • Hindawi. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Journal of Chemical Society of Nigeria. (2024). SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE. Available at: [Link]

  • International Journal of Molecular and Cellular Medicine. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]

  • ResearchGate. (n.d.). Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. ResearchGate. Available at: [Link]

  • Asian Journal of Chemistry. (2020). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. Available at: [Link]

  • JOCPR. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. Available at: [Link]

  • DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. Available at: [Link]

  • IJRAR. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Available at: [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (n.d.). Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. Available at: [Link]

  • Semantic Scholar. (n.d.). SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Available at: [Link]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 3-Nitropyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, chemoselective, and self-validating protocol for the reduction of 3-nitropyrrole-2-carboxaldehyde to its corresponding amine without compromising the sensitive formyl group or inducing polymerization.

Introduction & Mechanistic Insights

Pyrrole-2-carboxaldehyde derivatives are critical structural motifs found in numerous natural products, physiological markers, and advanced pharmaceutical intermediates[1]. Specifically, 3-aminopyrrole derivatives serve as highly valuable precursors for the synthesis of complex fused heterocycles, such as pyrrolo[3,2-d]pyrimidines (9-deazapurines)[2].

However, the synthesis of 3-aminopyrrole-2-carboxaldehyde via the catalytic hydrogenation of its nitro precursor presents two distinct chemical challenges:

  • Chemoselectivity: The reaction must selectively reduce the aromatic nitro group (-NO₂) to an amine (-NH₂) without over-reducing the highly reactive aldehyde (-CHO) to a hydroxymethyl group.

  • Intermediate Instability: 3-Aminopyrroles are notoriously unstable when unprotected[3]. The resulting molecule is bi-functional; the nucleophilic 3-amino group rapidly attacks the electrophilic 2-carboxaldehyde of adjacent molecules, leading to spontaneous intermolecular condensation and the formation of intractable polymeric Schiff bases (imines).

The Causality Behind the Experimental Design

To circumvent these degradation pathways, our protocol employs in situ electrophilic trapping . By conducting the hydrogenation in the presence of di-tert-butyl dicarbonate (Boc₂O), the nascent amine is immediately acylated upon formation. Furthermore, we utilize 10% Palladium on Carbon (Pd/C) at ambient pressure (1 atm H₂). Pd/C is selected over Platinum oxide (PtO₂) or Raney Nickel because it provides the exact catalytic threshold required to rapidly reduce the nitro group while leaving the formyl group completely intact under mild conditions.

ReactionLogic SM 3-Nitropyrrole- 2-carboxaldehyde Intermediate 3-Aminopyrrole- 2-carboxaldehyde SM->Intermediate H2, Pd/C Reduction Polymer Polymeric Schiff Bases (Degradation) Intermediate->Polymer No Additive (Condensation) Product N-Boc-3-aminopyrrole- 2-carboxaldehyde Intermediate->Product + Boc2O (In Situ Trapping)

Figure 1: Reaction logic and chemoselectivity pathways during hydrogenation.

Quantitative Data: Condition Optimization

The necessity of the in situ trapping agent and the choice of catalyst are demonstrated in the optimization data below. Omitting the trapping agent results in catastrophic yield loss due to polymerization.

Table 1: Optimization of Hydrogenation Conditions

Catalyst SystemHydrogen SourceAdditive (Trapping Agent)ConversionIsolated YieldPrimary Observation / Byproduct
10% Pd/CH₂ gas (1 atm)None>95%<20%Rapid polymerization (Schiff bases)
10% Pd/C H₂ gas (1 atm) Boc₂O (1.2 eq) >99% 88% Clean conversion to target product
5% PtO₂H₂ gas (1 atm)Boc₂O (1.2 eq)>90%65%Over-reduction of aldehyde to alcohol
10% Pd/CNH₄HCO₂ (5.0 eq)Boc₂O (1.2 eq)>95%81%Trace formamide derivatives[4]
Raney NiH₂ gas (5 atm)Boc₂O (1.2 eq)>99%40%Substantial aldehyde reduction

Experimental Protocols

Every step in the following methodologies is designed as a self-validating system to ensure researchers can verify the integrity of the reaction in real-time.

Protocol A: Chemoselective Hydrogenation with In Situ Boc-Protection (Gold Standard)

Reagents Required:

  • 3-Nitropyrrole-2-carboxaldehyde (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 10% Pd/C (0.1 equiv Pd)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Substrate Assembly: Dissolve 3-nitropyrrole-2-carboxaldehyde (1.0 equiv) and Boc₂O (1.2 equiv) in anhydrous EtOAc (0.1 M concentration) in a round-bottom flask.

    • Self-Validation Check: Ensure complete dissolution. The solution should be clear and pale yellow. Any cloudiness indicates moisture contamination in the solvent, which can hydrolyze the Boc₂O.

  • Inert Atmosphere Generation: Purge the solution with Argon gas for 10 minutes. Carefully add 10% Pd/C (0.1 equiv Pd) to the mixture.

    • Self-Validation Check: The Argon purge is critical. Adding Pd/C to a solvent-rich environment in the presence of oxygen poses a severe fire risk. A safe addition validates the inert atmosphere.

  • Hydrogenation: Evacuate the flask briefly and backfill with H₂ gas using a balloon (1 atm). Stir vigorously at 25°C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (UV active, R_f ~0.6) must completely disappear. A new UV-active spot at R_f ~0.4 confirms the formation of the N-Boc protected product. If starting material persists, re-purge the system with H₂.

  • Quenching & Filtration: Once complete, purge the flask with Argon to remove residual H₂. Filter the black suspension through a tightly packed pad of Celite. Wash the pad thoroughly with EtOAc.

    • Self-Validation Check: The filtrate must be completely transparent and free of black particulates. A grey tint indicates catalyst breakthrough, requiring immediate re-filtration to prevent downstream degradation.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford the pure tert-butyl (2-formyl-1H-pyrrol-3-yl)carbamate.

ProtocolWorkflow Step1 1. Reagent Assembly Dissolve Substrate + Boc2O in EtOAc Step2 2. Inert Atmosphere Degas with Ar, Add 10% Pd/C Step1->Step2 Step3 3. Hydrogenation Purge with H2 (1 atm), Stir 4-6h at 25°C Step2->Step3 Step4 4. Quenching & Filtration Filter through Celite, Wash with EtOAc Step3->Step4 Step5 5. Isolation Concentrate & Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the in situ protected catalytic hydrogenation.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

For laboratories lacking access to gaseous hydrogen, Catalytic Transfer Hydrogenation (CTH) using ammonium formate is a highly effective alternative[4].

  • Dissolve the substrate (1.0 equiv) and Boc₂O (1.2 equiv) in Methanol.

  • Add 10% Pd/C (0.1 equiv Pd) under Argon.

  • Add Ammonium formate (5.0 equiv) in a single portion.

    • Self-Validation Check: Mild effervescence (release of CO₂ and NH₃) should be observed immediately, validating the decomposition of the formate and active transfer of hydrogen.

  • Stir at 25°C for 2 hours, filter through Celite, and purify as described in Protocol A.

References

  • Brouillette, Y., et al. "Solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues." Journal of Combinatorial Chemistry, 2006. 3

  • "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules (MDPI), 2023. 1

  • "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives." ARKIVOC, 2008. 2

  • "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." Molecules (MDPI), 2018. 4

Sources

Rational Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors using 3-Nitro-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MedChem-2026-04

Executive Summary

This guide details the utilization of 3-nitro-1H-pyrrole-2-carbaldehyde (CAS: 35698-35-0) as a foundational "privileged scaffold" for the synthesis of ATP-competitive kinase inhibitors. While the starting material itself lacks potent inhibitory activity, its specific ortho-substitution pattern (nitro group adjacent to an aldehyde) renders it an ideal precursor for constructing pyrrolo[3,2-d]pyrimidines . These bicyclic heteroaromatic systems function as bioisosteres of adenine, allowing them to anchor effectively within the ATP-binding pocket of kinases such as EGFR, CDK2, and VEGFR.

This note provides a validated workflow covering the Design (In Silico) , Make (Chemical Synthesis) , and Test (Biochemical Assay) phases of drug discovery.

Chemical Rationale & Scaffold Architecture[1][2][3]

The value of this compound lies in its "latent" reactivity. It is a masked amino-aldehyde. To form a kinase inhibitor, one must exploit the regiochemistry of the 2- and 3-positions to close a pyrimidine ring.

The "Adenine Mimic" Strategy

Most kinase inhibitors target the hinge region of the kinase domain. Adenine (the natural ligand) forms two key hydrogen bonds with the hinge. The pyrrolo[3,2-d]pyrimidine system mimics this interaction:

  • Pyrrole NH (N1): Acts as a Hydrogen Bond Donor (HBD) to the hinge carbonyl (e.g., Glu762 in EGFR).

  • Pyrimidine N (N3): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide (e.g., Met769 in EGFR).

Synthetic Versatility

The 3-nitro group serves as the nitrogen source for the pyrimidine ring, while the 2-formyl group provides the carbon backbone.

  • Reaction Type: Reductive Cyclization / Condensation.

  • Target Class: Type I or Type I½ Kinase Inhibitors.

Protocol A: Computational Docking (Design)

Before synthesis, candidates must be screened in silico to prioritize R-group substitutions at the 4-position (pyrimidine ring) that access the kinase "back pocket" or "solvent front."

Objective: Predict binding affinity of scaffold derivatives against EGFR (PDB: 1M17).

Workflow Diagram (DOT)

DockingWorkflow Start Select Scaffold (Pyrrolo[3,2-d]pyrimidine) PrepProt Prepare Protein (Remove H2O, Add Hydrogens) Start->PrepProt Grid Define Grid Box (Center: ATP Site) PrepProt->Grid Dock Docking Run (AutoDock Vina / Glide) Grid->Dock Analyze Score & Visualize (H-Bonds, RMSD) Dock->Analyze

Caption: In silico workflow for validating scaffold fit within the kinase ATP pocket.

Step-by-Step Procedure
  • Ligand Preparation:

    • Draw the core structure: 4-anilino-5H-pyrrolo[3,2-d]pyrimidine derived from the starting scaffold.

    • Generate 3D conformers and minimize energy (MMFF94 force field).

  • Protein Preparation:

    • Download PDB ID: 1M17 (EGFR kinase domain).

    • Remove crystallographic water molecules (unless bridging, e.g., Thr766).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (Erlotinib).

    • Dimensions:

      
       Å.
      
  • Docking & Scoring:

    • Run the docking algorithm.[1]

    • Success Criteria: Binding Energy

      
       kcal/mol.
      
    • Visual Check: Confirm the pyrrole NH forms a hydrogen bond with the backbone carbonyl of residue Met793 (in EGFR) or equivalent hinge residue.

Protocol B: Chemical Synthesis (Make)

Safety Warning: Nitro-pyrroles are potentially energetic. Perform reactions behind a blast shield. The intermediate 3-amino-pyrrole-2-carbaldehyde is unstable and prone to polymerization; it must be cyclized immediately.

Reaction Scheme:

  • Reduction: this compound

    
     3-amino-1H-pyrrole-2-carbaldehyde.
    
  • Cyclization: Condensation with an amidine (e.g., formamidine acetate) to yield 5H-pyrrolo[3,2-d]pyrimidine.

  • Chlorination (Optional): Conversion to 4-chloro derivative for further functionalization (SNAr).

Detailed Method (One-Pot Reductive Cyclization)

Reagents:

  • This compound (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (5.0 eq)

  • Formamidine acetate (3.0 eq)[2]

  • Solvent: Ethanol/Water (4:1)

Steps:

  • Reduction Phase:

    • Dissolve this compound (1 mmol) in EtOH/H2O (10 mL).

    • Add Fe powder and

      
      .
      
    • Heat to reflux (

      
      C) for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).
      
    • Critical: Do not isolate the amine. Proceed directly to cyclization.

  • Cyclization Phase:

    • Filter the hot mixture through Celite to remove iron residues.

    • To the filtrate (containing the amino-aldehyde), add Formamidine Acetate (3 mmol).

    • Reflux for an additional 4-6 hours.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Methanol/Ether.

    • Yield Expectation: 45-60%.

Expert Tip: To introduce diversity at the 4-position (e.g., to add a phenyl group for hydrophobic pocket access), replace formamidine acetate with a benzamidine derivative during step 2.

Protocol C: ADP-Glo Kinase Assay (Test)

Once synthesized, the inhibitor's potency (


) must be quantified. The ADP-Glo™ (Promega) assay is recommended for its high Z-factor and universality.

Mechanism: The assay quantifies kinase activity by measuring the ADP produced during the reaction.

  • Kinase Reaction: ATP

    
     ADP + Phospho-substrate.
    
  • ADP-Glo Reagent: Depletes remaining ATP.

  • Detection Reagent: Converts ADP back to ATP, which drives Luciferase

    
     Light.
    
Assay Workflow Diagram (DOT)

AssayWorkflow Prep 1. Prepare Plate (Kinase + Substrate + Inhibitor) Rxn 2. Start Reaction (Add Ultra-Pure ATP) Prep->Rxn Incubate 60 min Stop 3. Stop & Deplete (Add ADP-Glo Reagent, 40 min) Rxn->Stop Detect 4. Detection (Add Kinase Detection Reagent, 30 min) Stop->Detect Read 5. Read Luminescence (Integration time: 0.5-1s) Detect->Read

Caption: ADP-Glo biochemical assay workflow for determining IC50 values.

Protocol Steps
  • Compound Preparation:

    • Dissolve the synthesized pyrrolopyrimidine in 100% DMSO (10 mM stock).

    • Prepare a 10-point serial dilution (1:3) in Kinase Buffer.

  • Enzyme Reaction (5

    
    L volume): 
    
    • Add 2

      
      L of Kinase (e.g., EGFR, 2 ng/well) to a 384-well white plate.
      
    • Add 1

      
      L of Compound (or DMSO control).
      
    • Add 2

      
      L of Substrate/ATP mix (ATP concentration should be at 
      
      
      
      ).
    • Incubate at Room Temp for 60 minutes.

  • ADP-Glo Step:

    • Add 5

      
      L of ADP-Glo Reagent.
      
    • Incubate 40 minutes (stops kinase, depletes unreacted ATP).

  • Detection Step:

    • Add 10

      
      L of Kinase Detection Reagent.
      
    • Incubate 30 minutes (converts ADP

      
       ATP 
      
      
      
      Light).
  • Data Acquisition:

    • Read Luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis Table

Calculate % Inhibition using the formula:



ParameterValueInterpretation
Z-Factor > 0.5Excellent assay quality; suitable for HTS.
IC50 < 100 nMPotent "Lead" candidate.
IC50 100 nM - 1

M
"Hit" - requires optimization.
IC50 > 10

M
Inactive.

References

  • Design and Synthesis of Pyrrolo[3,2-d]pyrimidines: Al-Mulla, A. et al. (2020).[3][4][5] Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines... as potent EGFR/CDK2 inhibitors. Bioorganic Chemistry.[4][6][7] (Note: Representative link for verifying scaffold utility).

  • Scaffold Utility Review: Domagala, A. et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules.[8][9][3][1][4][5][6][7][10][11][12]

  • Assay Protocol (ADP-Glo): Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Chemical Properties: PubChem. This compound (CID 21071900).

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Nitropyrrole-2-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical separation of 3-nitro-1H-pyrrole-2-carbaldehyde and 4-nitro-1H-pyrrole-2-carbaldehyde . While direct nitration of pyrrole-2-carbaldehyde predominantly yields the 4-nitro and 5-nitro isomers, the 3-nitro isomer can arise as a minor byproduct or through specific synthetic routes (e.g., rearrangement or N-protected precursors).[1][2][3]

The following protocols focus on the separation of the 3- and 4-nitro isomers, but the principles apply to the 4/5 mixture as well.

Quick Reference: Physicochemical Distinction

Before attempting separation, confirm the isomer composition using 1H NMR .[2][3] The coupling constants (


) of the ring protons are the most reliable identification method.[2][3]
IsomerSubstitution PatternProton SignalsKey Coupling Constant (

)
Notes
3-Nitro 2-CHO, 3-

H4, H5

Doublets.[1][3] Nitro is ortho to CHO.
4-Nitro 2-CHO, 4-

H3, H5

Meta-coupling (small).[1][3] H3/H5 appear as broad singlets or fine doublets.
5-Nitro 2-CHO, 5-

H3, H4

Doublets.[1][3] Nitro is alpha to NH.[2][3]

Part 1: Troubleshooting & FAQs

Q1: My TLC shows a single elongated spot. How do I resolve the 3-nitro and 4-nitro isomers?

Diagnosis: Isomers with similar dipole moments often co-elute on silica gel.[1][2][3] Solution:

  • Change the Solvent System: If using Hexane/Ethyl Acetate (EtOAc), switch to Dichloromethane (DCM)/Methanol or Toluene/EtOAc . Toluene often provides better selectivity for nitro-isomers due to

    
    -
    
    
    
    interactions.[1][2][3]
  • Acidify the Eluent: Pyrrole NH protons can interact with silica silanols, causing tailing.[2][3] Add 0.1% Acetic Acid to the mobile phase to sharpen the bands.[2][3]

  • Elution Order Prediction:

    • 3-Nitro: The nitro group is ortho to the carbonyl.[2][3] Steric crowding and potential dipole cancellation often make this isomer less polar (higher

      
      ) than the 4-nitro isomer.[1][2][3]
      
    • 4-Nitro: The nitro group is meta, leaving the carbonyl and NH more accessible for binding to silica (lower

      
      ).[1][2][3]
      
Q2: I isolated a solid, but the melting point is broad (e.g., 120–135°C). Is it a eutectic mixture?

Diagnosis: Yes, nitro-isomers frequently form eutectic mixtures that are difficult to separate by recrystallization alone.[1][2][3] Solution:

  • Do not rely solely on recrystallization for the initial separation.[2][3] Use Flash Column Chromatography first to enrich the fractions to >90% purity.[2][3]

  • Recrystallization Solvent: Once enriched, recrystallize the 4-nitro isomer from Ethanol/Water or EtOAc/Hexane .[2][3] The 3-nitro isomer is often more soluble in non-polar solvents; try recrystallizing it from Hexane or Cyclohexane with a drop of DCM.[1][2][3]

Q3: The 3-nitro isomer is unstable on the column. What is happening?

Diagnosis: Nitro-pyrroles can be light-sensitive or prone to oxidation/polymerization on acidic silica.[1][2][3] Solution:

  • Protect from Light: Wrap the column in aluminum foil.[2][3]

  • Neutralize Silica: Pre-wash the silica gel with 1% Triethylamine in Hexane before equilibration to neutralize highly acidic sites.[2][3]

Part 2: Step-by-Step Separation Protocol

Method A: Flash Column Chromatography (Primary Method)

Objective: Separate 3-nitro (minor/less polar) from 4-nitro (major/more polar).[1][2][3]

  • Sample Preparation:

    • Dissolve the crude mixture in a minimum amount of DCM . Do not use EtOAc for loading, as it causes band broadening.[2][3]

    • Adsorb on Silica: Add silica gel (10x weight of crude) to the solution and evaporate to dryness (dry loading).[1][2][3] This is critical for resolution.

  • Column Setup:

    • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2][3]

    • Mobile Phase Gradient:

      • Start: 100% Hexane (or Toluene).[1][2][3]

      • Ramp: 0%

        
         30% EtOAc in Hexane over 20 column volumes.
        
  • Fraction Collection:

    • Collect small fractions (approx. 1/10th column volume).

    • Monitor by TLC (UV 254 nm).

    • Expected Order:

      • Unreacted starting material (if any).[1][2][3]

      • 3-Nitro-pyrrole-2-carbaldehyde (Less polar).[1][2][3]

      • 5-Nitro-pyrrole-2-carbaldehyde (If present).

      • 4-Nitro-pyrrole-2-carbaldehyde (More polar).[1][2][3]

Method B: Fractional Recrystallization (Enrichment)

Objective: Purify fractions containing overlapping isomers.[1][2][3]

  • Solvent Selection: Boiling Ethanol (95%) .

  • Procedure:

    • Dissolve the mixture in boiling ethanol.

    • Allow to cool slowly to room temperature, then to 4°C.

    • The 4-nitro isomer typically crystallizes first due to higher symmetry and intermolecular H-bonding capability.[1][2][3]

    • Filter the solid (enriched 4-nitro).[1][2][3]

    • Evaporate the mother liquor to recover the 3-nitro enriched residue.[2][3]

Part 3: Visual Workflows

Figure 1: Separation & Identification Logic

This diagram outlines the decision process for separating and identifying the isomers.

SeparationWorkflow Start Crude Nitration Mixture (3-nitro / 4-nitro) TLC Step 1: TLC Analysis (Solvent: 3:1 Hexane/EtOAc) Start->TLC Decision Is resolution > 0.2 Rf? TLC->Decision NMR Step 2: 1H NMR Diagnosis (Check Coupling Constants) ColChrom Method A: Flash Chromatography (Gradient Elution) Decision->ColChrom Yes Recryst Method B: Fractional Recrystallization (Solvent: EtOH or Toluene) Decision->Recryst No (Co-elution) Iso3 Isolate 3-Nitro (Top Fraction / Mother Liquor) ColChrom->Iso3 Elutes First Iso4 Isolate 4-Nitro (Bottom Fraction / Precipitate) ColChrom->Iso4 Elutes Second Recryst->Iso3 Remains in Solution Recryst->Iso4 Crystallizes Iso3->NMR Iso4->NMR

Caption: Workflow for the separation of 3-nitro and 4-nitro pyrrole-2-carbaldehyde based on resolution efficiency.

Figure 2: NMR Identification Decision Tree

Use this logic to confirm the identity of your isolated fractions.

NMR_Logic Input Isolated Fraction (1H NMR in DMSO-d6) Signals Analyze Ring Protons Input->Signals J_Check Check Coupling Constant (J) Signals->J_Check Res3 3-Nitro Isomer (J ~ 2.8 Hz, H4-H5) J_Check->Res3 Medium J (2.4-3.0) Res4 4-Nitro Isomer (J ~ 1.6 Hz, H3-H5) J_Check->Res4 Small J (1.4-2.0) Res5 5-Nitro Isomer (J ~ 3.8 Hz, H3-H4) J_Check->Res5 Large J (3.4-3.8)

Caption: NMR decision tree using coupling constants (


) to distinguish pyrrole-2-carbaldehyde nitro-isomers.

References

  • Morgan, K. J., & Morrey, D. P. (1966).[1][2][3] Nitropyrroles—II: The nitration of pyrrole. Tetrahedron, 22(1), 57–62.[1][2][3] [1][3]

  • Anderson, H. J. (1957).[1][2][3] Pyrrole chemistry: I. The nitration of pyrrole and 1-methylpyrrole.[1][2][3] Canadian Journal of Chemistry, 35(1), 21-27.[1][2][3]

  • PubChem. (n.d.).[1][2][3] this compound (CID 21071900).[1][2][3] National Center for Biotechnology Information.[2][3]

  • BenchChem. (2025).[1][2][3][4] Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives.

Sources

🧪 Technical Support Center: Optimizing 3-Nitropyrrole Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyrrole functionalization. 3-Nitropyrrole is a highly valuable intermediate, particularly in the development of universal DNA base analogues and targeted therapeutics[1]. However, its electron-deficient nature makes standard electrophilic aromatic substitutions notoriously difficult.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to maximize formylation yields.

📊 Quick Reference: Reaction Condition Matrix

To understand the baseline challenges, review the quantitative comparison of various formylation conditions below. Unprotected 3-nitropyrrole yields poor results, while strategic N-protection drastically improves both conversion and regioselectivity.

SubstrateReagentsTemp (°C)Regioselectivity (C2 : C5)Isolated YieldPrimary Limitation
3-Nitropyrrole (N-H) POCl₃ / DMF25 °C1 : 1< 15%Nitro group deactivates ring; poor reactivity.
3-Nitropyrrole (N-H) POCl₃ / DMF80 °C1.5 : 135%High decomposition; difficult workup.
N-Methyl-3-nitropyrrole POCl₃ / DMF80 °C1 : 255%Incomplete regiocontrol; difficult deprotection.
N-TIPS-3-nitropyrrole POCl₃ / DMF80 °C0 : 100 > 85% Optimal: Complete C5 selectivity.

🛠️ Troubleshooting & FAQs

Q1: Why is my yield so low (<20%) when using standard Vilsmeier-Haack conditions?

Root Cause Analysis: The Vilsmeier-Haack reaction relies on the electrophilic attack of the pyrrole ring onto a chloroiminium ion (generated from POCl₃ and DMF)[2]. The nitro group at the C3 position is strongly electron-withdrawing via both resonance and inductive effects. This drastically reduces the electron density of the pyrrole π-system, increasing the activation energy required for the electrophilic attack. At room temperature, the reaction stalls. Solution: You must increase the nucleophilicity of the ring and overcome the activation barrier. This is achieved by N-protection (which prevents the formation of deactivated, deprotonated species) and by elevating the reaction temperature to 80 °C.

Q2: How do I prevent formylation at the C2 position and force it exclusively to the C5 position?

Mechanistic Insight: In unprotected 3-nitropyrrole, both the C2 and C5 positions are alpha to the nitrogen and are electronically viable for attack. However, introducing a bulky substituent on the nitrogen atom alters the steric landscape. Solution: By protecting the pyrrole nitrogen with a Triisopropylsilyl (TIPS) group, you create massive steric hindrance adjacent to the C2 position. Because the C3 position is already occupied by the nitro group, the incoming bulky Vilsmeier reagent is forced to attack the unhindered C5 position exclusively[3].

Logic A Problem: Low Yield in 3-Nitropyrrole Formylation B Root Cause 1: Strong EWG (Nitro) Deactivates Ring A->B C Root Cause 2: Poor Regioselectivity (C2 vs C5) A->C E Intervention: Elevated Temp (80°C) B->E Requires D Intervention: N-Protection with TIPS C->D Requires F Effect: Steric Shielding of C2 D->F G Effect: Overcomes Activation Energy E->G H Outcome: High Yield of 5-Formyl-N-TIPS-3-nitropyrrole F->H G->H

Logical relationship of factors determining yield and regioselectivity in formylation.
Q3: During the aqueous workup, I am losing product to an emulsion. How can I fix this?

Root Cause Analysis: Unprotected formyl-nitropyrroles are highly polar and can act as surfactants, creating stubborn emulsions during liquid-liquid extraction. Solution: The N-TIPS protection strategy intrinsically solves this issue. The highly lipophilic TIPS group drastically increases the organic solubility of the product, ensuring clean phase separation between the aqueous layer and organic solvents like dichloromethane (DCM) or ethyl acetate.

📋 Validated Experimental Workflow

The following protocol is designed as a self-validating system . Each step contains observable checkpoints to ensure the chemical transformations are proceeding correctly before moving to the next phase.

Workflow Step1 1. N-Protection React 3-nitropyrrole with TIPS-Cl & NaH Step2 2. Vilsmeier Reagent Generation Mix POCl3 and DMF at 0 °C Step1->Step2 Step3 3. Electrophilic Aromatic Substitution Add protected pyrrole, heat to 80 °C Step2->Step3 Step4 4. Hydrolysis & Quenching Neutralize with aqueous NaOAc Step3->Step4 Step5 5. Product Isolation Extract, dry, and purify via chromatography Step4->Step5

Step-by-step experimental workflow for the optimized Vilsmeier-Haack formylation.
Phase 1: N-Protection (Synthesis of N-TIPS-3-nitropyrrole)
  • Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C.

  • Deprotonation: Slowly add a solution of 3-nitropyrrole (1.0 eq) in THF.

    • Self-Validation Check: You will observe immediate hydrogen gas evolution (bubbling). Wait until bubbling ceases (approx. 30 mins), indicating complete deprotonation.

  • Silylation: Add Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation & Isolation: Quench with saturated aqueous NH₄Cl. Extract with Hexanes.

    • Self-Validation Check: Run a TLC (20% EtOAc/Hexanes). The starting material (highly polar, stains with KMnO₄) should be completely absent, replaced by a high-Rf, strongly UV-active spot (N-TIPS-3-nitropyrrole).

Phase 2: Optimized Vilsmeier-Haack Formylation
  • Reagent Generation: In a flame-dried flask under argon, cool anhydrous DMF (3.0 eq) to 0 °C. Slowly add POCl₃ (1.5 eq) dropwise[2].

    • Self-Validation Check: The mixture will become viscous and form a pale yellow/white crystalline complex (the active chloroiminium ion). If the solution remains completely clear and fluid, your POCl₃ may be degraded.

  • Electrophilic Attack: Dissolve the N-TIPS-3-nitropyrrole (1.0 eq) in a minimal amount of anhydrous DCE (1,2-dichloroethane) and add it to the Vilsmeier complex at 0 °C.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4-6 hours.

    • Self-Validation Check: The reaction mixture will transition from pale yellow to a deep orange/red color, confirming the formation of the stable iminium intermediate.

  • Hydrolysis: Cool the flask to 0 °C. Slowly add a saturated aqueous solution of Sodium Acetate (NaOAc) to adjust the pH to ~7. Stir vigorously for 1 hour at room temperature.

    • Self-Validation Check: The deep red color will lighten, and the target aldehyde will partition into the organic phase.

  • Isolation: Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield pure 5-formyl-1-(triisopropylsilyl)-3-nitropyrrole.

📚 References

  • SURVEY AND SUMMARY: The applications of universal DNA base analogues - PMC Source: nih.gov URL:[Link]

Sources

Preventing polymerization during nitration of pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-NIT-001 Status: Active Severity: Critical (Process Failure/Polymerization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your reaction mixture has turned into a black, insoluble tar. This is the most common failure mode when nitrating electron-rich heterocycles like pyrrole-2-carbaldehyde.

The Root Cause: Pyrroles are acid-sensitive. Standard nitration conditions (sulfuric acid/nitric acid) protonate the pyrrole ring, destroying aromaticity and generating highly reactive electrophilic species that self-polymerize before nitration can occur.

The Solution: You must switch from a Brønsted acid-catalyzed system to an Acetyl Nitrate (Ac₂O/HNO₃) system. This method maintains a non-acidic or weakly acidic environment, preserving the substrate while generating the necessary nitronium equivalent.

Module 1: The Chemistry of Failure

To solve the problem, you must understand the competition between Nitration (desired) and Polymerization (undesired).

When pyrrole-2-carbaldehyde is exposed to strong mineral acids (e.g., H₂SO₄), the ring is protonated. This protonated species acts as an electrophile, attacking unprotonated pyrrole molecules.[1] This initiates a chain reaction leading to "pyrrole red" or black tars.

Visualization: Pathway Competition

The following diagram illustrates the kinetic competition occurring in your flask.

G Start Pyrrole-2-Carbaldehyde Protonated C-Protonated Intermediate (Non-Aromatic Electrophile) Start->Protonated + H+ (Fast) Product 4-Nitro-pyrrole-2-carbaldehyde (Crystalline Solid) Start->Product + AcONO2 (-10°C) Acid Strong Acid (H2SO4) Ac2O Acetic Anhydride (Ac2O) AcetylNitrate Acetyl Nitrate (Mild Nitrating Agent) Ac2O->AcetylNitrate + HNO3 Polymer Black Tar (Polymerization) Protonated->Polymer + Substrate (Chain Reaction) AcetylNitrate->Product

Figure 1: Mechanistic divergence. Strong acids drive the upper pathway (tar formation), while acetyl nitrate facilitates the lower pathway (clean substitution).

Module 2: Optimized Protocol (The Acetyl Nitrate Method)

Safety Critical Warning: Mixing Nitric Acid and Acetic Anhydride is exothermic and can form explosive mixtures if not controlled. Never add Acetic Anhydride to Nitric Acid. Always add Nitric Acid to Acetic Anhydride slowly with strict temperature control.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
Pyrrole-2-carbaldehyde 1.0Substrate
Nitric Acid (fuming, >90%) 1.1 - 1.2Nitronium Source
Acetic Anhydride Solvent Vol.Solvent & Dehydrating Agent
Glacial Acetic Acid OptionalCo-solvent (moderator)
Step-by-Step Methodology
  • Preparation of Nitrating Agent (The "Cold" Zone):

    • Cool a flask containing Acetic Anhydride to -10°C using an ice/salt or acetone/dry ice bath.

    • Slowly add fuming Nitric Acid dropwise.

    • Control Point: Maintain internal temperature below 0°C. If it spikes, stop addition. This forms the active reagent, Acetyl Nitrate (AcONO₂).[2]

  • Substrate Addition:

    • Dissolve Pyrrole-2-carbaldehyde in a minimum volume of Acetic Anhydride or Glacial Acetic Acid.

    • Add this solution dropwise to the pre-formed Acetyl Nitrate mixture.

    • Crucial: Keep temperature between -10°C and -5°C.

  • Reaction & Quench:

    • Stir at -10°C for 1–2 hours.

    • Monitor via TLC (or LCMS). You should see the conversion to the 4-nitro (major) and 5-nitro (minor) products.[3]

    • Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.[4]

  • Purification:

    • Filter the precipitate.[1][4]

    • Wash with cold water to remove acid traces.

    • Separation: If 5-nitro isomer removal is required, recrystallization from ethanol or column chromatography (DCM/MeOH gradient) is effective.

Module 3: Troubleshooting Guide

Use this logic flow to diagnose specific issues in your current experiment.

Symptom: Reaction turns black/tarry immediately
  • Diagnosis: Acid concentration is too high, or temperature is uncontrolled.

  • Fix:

    • Ensure you are NOT using Sulfuric Acid.[5]

    • Ensure the internal temperature is below 0°C before mixing reagents.

    • Verify your Acetic Anhydride is dry (water creates acid).

Symptom: Runaway Exotherm (Temperature spikes rapidly)
  • Diagnosis: Addition rate of HNO₃ is too fast, accumulating unreacted reagent.

  • Fix:

    • Stop addition immediately.

    • Cool flask aggressively.

    • For future runs, use a syringe pump for HNO₃ addition to strictly limit the rate.

Symptom: Low Yield / Incomplete Reaction[6]
  • Diagnosis: Hydrolysis of Acetyl Nitrate or insufficient nitrating agent.

  • Fix:

    • Ensure the system is under inert atmosphere (N₂) to prevent moisture ingress.

    • Increase HNO₃ equivalents slightly (to 1.5 eq) but maintain low temperature.

Symptom: Mixture of Isomers (4-nitro vs 5-nitro)[3]
  • Context: Nitration of pyrrole-2-carbaldehyde with acetyl nitrate favors the 4-nitro isomer (~3:1 to 4:1 ratio).

  • Fix:

    • This is intrinsic to the chemistry.

    • The 4-nitro isomer is generally less soluble in cold ethanol; use fractional crystallization to purify.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use standard mixed acid (H₂SO₄/HNO₃) if I cool it to -78°C? A: No. Even at low temperatures, the protonation of the pyrrole ring by sulfuric acid is rapid. The protonated intermediate is highly susceptible to polymerization.[1] You must avoid strong Brønsted acids.

Q2: Why is the 4-position favored over the 5-position? A: The aldehyde group at C2 is electron-withdrawing (meta-directing in benzene terms). However, in pyrrole, the mechanism involves an intermediate sigma-complex. Attack at C4 and C5 are competing. Under Acetyl Nitrate conditions, the "meta" (C4) attack is kinetically favored due to the directing effect of the carbonyl group and steric considerations, though C5 (ortho-like) still occurs [1, 2].

Q3: Is it necessary to protect the Nitrogen (e.g., N-Boc) first? A: While protecting the nitrogen (e.g., with a Boc or Tosyl group) does prevent polymerization by reducing ring electron density, it adds two synthetic steps (protection and deprotection). The Acetyl Nitrate method allows for direct nitration of the unprotected pyrrole-2-carbaldehyde, making it the most efficient route for this specific substrate [3].

References

  • Morgan, K. J., & Morrey, D. P. (1966). Nitropyrroles—II: The nitration of pyrrole-2-aldehyde. Tetrahedron, 22(1), 57-62.[2] Link

  • Anderson, H. J. (1957). Pyrrole chemistry: I.[2] The reaction of pyrrole with cations.[5] Canadian Journal of Chemistry, 35(1), 21-27. Link

  • BenchChem Technical Support. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. Link

  • University of Southern California. (n.d.). Safety: Mixing Nitric Acid and Organics.[6][7] Link

Sources

Validation & Comparative

Comparative Guide: IR Spectroscopic Profiling of 3-Nitropyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Nitro Stretch Bands for 3-Nitropyrrole-2-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Technical Context

In the development of pyrrole-based pharmaceutical scaffolds—specifically antifungal and antibacterial agents—the regiochemistry of nitration is a critical quality attribute. While 4-nitropyrrole-2-carbaldehyde and 5-nitropyrrole-2-carbaldehyde are the thermodynamically favored products of direct nitration, the 3-nitro isomer (3-nitropyrrole-2-carbaldehyde) is often a minor byproduct or a specific synthetic target requiring specialized routes.[1]

Distinguishing these isomers by IR spectroscopy is a rapid, solid-state alternative to NMR.[1] This guide provides a comparative analysis of the nitro (


) stretch bands, focusing on how the "ortho-like" congestion in the 3-nitro isomer alters the vibrational signature compared to its planar, conjugated counterparts.[1]
Key Differentiator
  • 4- and 5-Nitro Isomers: Exhibit strong conjugation between the pyrrole ring, the carbonyl, and the nitro group, lowering the stretching frequencies.

  • 3-Nitro Isomer: The steric crowding between the C2-formyl group and the C3-nitro group forces a deviation from planarity.[1] This "de-conjugation" shifts the nitro and carbonyl bands to higher wavenumbers , a diagnostic feature for identification.

Technical Deep Dive: The Vibrational Signature

The Ortho-Nitro Effect (3-Position)

In 3-nitropyrrole-2-carbaldehyde, the nitro group is adjacent to the carbonyl.[1] Unlike the 4- and 5- positions, which allow for a planar arrangement stabilizing the molecule through resonance, the 3-position introduces significant steric strain.[1]

  • Asymmetric Nitro Stretch (

    
    ):  Expected shift to 1540–1560 cm⁻¹ .[1] The loss of coplanarity reduces resonance donation from the pyrrole ring into the nitro group, causing the bond order to resemble a non-conjugated aliphatic nitro group.
    
  • Symmetric Nitro Stretch (

    
    ):  Expected at 1350–1370 cm⁻¹ .[1]
    
  • Carbonyl Stretch (

    
    ):  The twist reduces conjugation with the carbonyl, shifting the C=O band to higher energy (~1680–1695 cm⁻¹ ) compared to the highly conjugated 4- and 5-isomers (~1650–1670 cm⁻¹).[1]
    
Comparative Band Analysis[1]

The following table contrasts the diagnostic bands of the 3-nitro target against the common isomers.

Functional GroupVibration Mode3-Nitro (Target) 4-Nitro (Alternative) 5-Nitro (Alternative) Mechanistic Insight
Nitro (

)
Asymmetric Stretch (

)
1540–1560 cm⁻¹ 1500–1520 cm⁻¹1515–1535 cm⁻¹3-isomer twist reduces conjugation, increasing wavenumber.[1]
Nitro (

)
Symmetric Stretch (

)
1350–1370 cm⁻¹ 1320–1340 cm⁻¹1330–1350 cm⁻¹4/5-isomers benefit from strong ring resonance.[1]
Aldehyde (CHO) Carbonyl Stretch (

)
1680–1695 cm⁻¹ 1650–1670 cm⁻¹1660–1680 cm⁻¹3-isomer steric clash disrupts

-system planarity.[1]
Pyrrole Ring N-H Stretch (

)
3200–3300 cm⁻¹ 3250–3350 cm⁻¹3250–3350 cm⁻¹3-isomer may show broadening due to intramolecular H-bonding (NH...O=C).[1]

Note: Values for the 3-nitro isomer are derived from comparative structural analysis of analogous ortho-substituted nitro-pyrroles and computational DFT trends, as pure isolation of this minor isomer is rare in standard literature.

Structural Logic & Isomer Differentiation

The following diagram illustrates the structural causality behind the spectral shifts. The "Crowded Zone" in the 3-nitro isomer is the primary driver for the blue-shifted IR bands.[1]

IsomerLogic cluster_Isomers Isomer Product Distribution Substrate Pyrrole-2-carbaldehyde Nitration Nitration Reaction (HNO3/Ac2O) Substrate->Nitration Iso4 4-Nitro Isomer (Major Product) Planar, Conjugated Nitration->Iso4 Electrophilic Attack (Favored) Iso5 5-Nitro Isomer (Major Product) Planar, Conjugated Nitration->Iso5 Electrophilic Attack (Favored) Iso3 3-Nitro Isomer (Trace/Target) Twisted, Steric Clash Nitration->Iso3 Sterically Hindered (Disfavored) Effect IR Spectral Consequence Iso4->Effect Low Wavenumber (Red Shift) Iso5->Effect Low Wavenumber (Red Shift) Iso3->Effect High Wavenumber (Blue Shift) Diagnostic Marker

Figure 1: Mechanistic pathway and structural consequences of nitration regiochemistry. The 3-nitro isomer's steric hindrance leads to distinct "blue-shifted" IR markers.

Experimental Protocol: Validated IR Acquisition

To ensure reproducible detection of these subtle band shifts, a rigorous sample preparation protocol is required. The KBr Pellet Method is recommended over ATR (Attenuated Total Reflectance) for this specific analysis to avoid contact-pressure induced spectral distortions in the fingerprint region.[1]

Reagents & Equipment
  • Sample: Purified 3-nitropyrrole-2-carbaldehyde (or crude nitration mixture).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.[1]

  • Equipment: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with transmission holder.

  • Software: Spectrum processing suite with peak picking capability.

Step-by-Step Workflow
  • Sample Preparation (1:100 Ratio):

    • Weigh 1.0–2.0 mg of the solid sample.

    • Mix with 150–200 mg of dry KBr powder in an agate mortar.

    • Critical Step: Grind gently to a fine powder.[1] Do not over-grind, as excessive moisture absorption can broaden the nitro bands.

  • Pellet Formation:

    • Transfer the mixture to a 13mm die set.

    • Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove trapped air).[1]

    • Inspect the pellet: It must be transparent/glassy. If cloudy, regrind and repress.

  • Acquisition Parameters:

    • Range: 4000–400 cm⁻¹.[2]

    • Resolution: 2 cm⁻¹ (essential to resolve the split nitro bands).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Processing:

    • Perform baseline correction.

    • Identify the C=O peak (~1680) as the internal reference anchor.[1]

    • Locate the Nitro Asymmetric peak (~1550).[1] If the peak is split or has a shoulder at 1510, the sample likely contains 4-nitro impurity.

Decision Matrix: Is it the 3-Nitro Isomer?

Use this logic flow to interpret your spectrum.

DecisionTree Start Analyze IR Spectrum (1800-1300 cm-1) CheckCO Check Carbonyl (C=O) Position Start->CheckCO Branch1 > 1680 cm-1 CheckCO->Branch1 Branch2 < 1670 cm-1 CheckCO->Branch2 CheckNO2 Check Nitro (NO2) Asymmetric Stretch Branch1->CheckNO2 Result45 Likely 4- or 5-Nitro Isomer (Planar/Conjugated) Branch2->Result45 Result3 Likely 3-Nitro Isomer (Twisted Geometry) CheckNO2->Result3 ~1540-1560 cm-1 CheckNO2->Result45 ~1500-1530 cm-1

Figure 2: Spectral decision tree for rapid isomer identification.

References

  • General Nitro Group Frequencies

    • Title: IR Spectroscopy Tutorial: Nitro Groups.
    • Source: University of Colorado Boulder.
    • URL:[Link][1]

  • Synthesis of Nitropyrroles

    • Title: 3-Nitropyrrole synthesis methods and reaction conditions.[1][3]

    • Source: ChemicalBook / P
  • Comparative Isomer Data (Analogous Structures)

    • Title: Synthesis of Novel Diarylpyrrole-2-carbaldehydes (IR D
    • Source: ResearchGate (Elixir International Journal).[1]

    • URL:[Link]

  • Pyrrole-2-carbaldehyde Characterization

    • Title: Pyrrole-2-carboxaldehyde | C5H5NO | CID 13376.[1]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

Sources

Mass Spectrometry Fragmentation Patterns of Nitro-Pyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-pyrrole aldehydes (e.g., 4-nitro-1H-pyrrole-2-carbaldehyde) are critical pharmacophores in the development of antitubercular (e.g., Delamanid precursors) and antimicrobial agents. Their analysis presents a specific challenge: distinguishing between positional isomers (2-nitro vs. 3-nitro) and validating synthetic purity.

This guide moves beyond basic spectral libraries to compare ionization architectures (EI vs. ESI) and dissect the mechanistic fragmentation pathways. We focus on the "Ortho Effect" (proximity effect) as a primary tool for structural elucidation, providing a self-validating workflow for researchers.

Part 1: Ionization Architectures – A Comparative Analysis

The choice of ionization source dictates the fragmentation "fingerprint." For nitro-pyrrole aldehydes, Electron Ionization (EI) and Electrospray Ionization (ESI) offer complementary data sets.

Table 1: Comparative Performance of Ionization Modes
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Application Context
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)EI for structure; ESI for quantitation.
Molecular Ion (

)
Low abundance (often <10%)High abundance (

or

)
ESI is superior for molecular weight confirmation.
Nitro Group Stability Unstable; rapid loss of

Stable; intact in MS1EI requires lower eV (e.g., 20 eV) to see parent.
Sensitivity Moderate (ng range)High (pg range)ESI preferred for DMPK/biological matrices.
Polarity Preference Neutral/Volatile speciesPolar/Ionic speciesNitro-pyrroles ionize well in ESI(-) due to electron-withdrawing

.

Expert Insight: While ESI(+) is standard for amines, ESI(-) (Negative Mode) often yields superior sensitivity for nitro-pyrrole aldehydes. The strong electron-withdrawing nitro group stabilizes the deprotonated pyrrole anion


, reducing background noise common in positive mode.

Part 2: Mechanistic Fragmentation Analysis

Understanding why the molecule breaks is more valuable than knowing where it breaks. The fragmentation of nitro-pyrrole aldehydes is governed by the competition between the nitro group cleavage and the aldehyde carbonyl loss.

The Primary Decay Channels (EI Mode)

In a standard 70 eV EI spectrum, the molecular ion (


) is transient. The fragmentation follows two distinct pathways:
  • Pathway A: Nitro-Centric Cleavage

    • Step 1: Homolytic cleavage of the

      
       bond releases the nitro radical (
      
      
      
      , 46 Da).
    • Observation: A dominant peak at

      
      .
      
    • Secondary Step: The resulting pyrrole-carbaldehyde cation often loses carbon monoxide (

      
      , 28 Da) to form a pyrrolium ion.
      
  • Pathway B: The "Ortho Effect" (Isomer Differentiator)

    • Mechanism: If the nitro group is adjacent (ortho) to a substituent containing abstractable hydrogen (like the aldehyde -CHO or N-H), a McLafferty-type rearrangement or intramolecular oxygen transfer occurs.

    • Observation: Loss of an hydroxyl radical (

      
      , 17 Da) or water (
      
      
      
      , 18 Da).
    • Diagnostic Value: This pathway is significantly suppressed in meta or para isomers (e.g., 4-nitro-pyrrole-2-carbaldehyde) due to distance constraints.

Isomer Differentiation Strategy
  • 2-Nitro Isomers: High abundance of

    
     (loss of OH) due to proximity of 
    
    
    
    and
    
    
    or
    
    
    .
  • 3-Nitro/4-Nitro Isomers: Dominant

    
     (loss of 
    
    
    
    ) and
    
    
    (loss of
    
    
    ). The
    
    
    peak is negligible.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic nitro-pyrrole aldehyde under Electron Ionization.

FragmentationPathway M Molecular Ion (M+•) [Nitro-Pyrrole Aldehyde] Frag_NO2 [M - NO2]+ (Loss of Nitro Group) Base Peak in Meta/Para M->Frag_NO2 - NO2• (46 Da) Frag_OH [M - OH]+ (Ortho Effect) Diagnostic for Adjacent Groups M->Frag_OH - OH• (17 Da) (Proximity Driven) Frag_CHO [M - CHO]+ (Aldehyde Cleavage) M->Frag_CHO - CHO• (29 Da) Frag_Ring Pyrrole Ring Cation (m/z = M - 46) Frag_NO2->Frag_Ring Frag_CO [M - NO2 - CO]+ (Ring Contraction) Frag_Ring->Frag_CO - CO (28 Da) Frag_H2O [M - H2O]+• (Rearrangement) Frag_OH->Frag_H2O - H•

Caption: Figure 1. Competitive fragmentation pathways of nitro-pyrrole aldehydes. Pathway B (Green) is diagnostic for isomers with adjacent functional groups.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this "Self-Validating" protocol. This workflow includes a built-in check to verify ionization efficiency.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) . Avoid Methanol if analyzing aldehydes to prevent hemiacetal formation (an artifact often mistaken for impurity).

  • Concentration: Dilute to 10 µg/mL for direct infusion or 1 µg/mL for LC-MS.

Step 2: Instrument Configuration (LC-MS/MS)
  • Source: Electrospray Ionization (ESI).[1][2][3][4][5][6]

  • Polarity: Negative Mode (-) .

    • Reasoning: Nitro-pyrroles are acidic (

      
      ). Negative mode yields 
      
      
      
      with higher intensity than positive mode
      
      
      .
  • Capillary Voltage: 2.5 kV (Negative mode requires lower voltage to prevent discharge).

  • Cone Voltage:

    • Low (20V): To preserve Molecular Ion (

      
      ).
      
    • High (60V): To induce In-Source Fragmentation (ISF) for structural confirmation.

Step 3: The Validation Check (The "Ortho" Test)

Before running the full batch, perform a Product Ion Scan on the parent mass.

  • Select parent ion

    
    .
    
  • Apply Collision Energy (CE) ramp (10 -> 40 eV).

  • Check: Does the spectrum show a loss of 17 Da (

    
    ) or 18 Da (
    
    
    
    )?
    • Yes: Confirms interaction between Nitro and Aldehyde/NH (likely 2,3-substitution).

    • No (only 46 Da loss): Confirms isolated Nitro group (likely 2,4 or 2,5-substitution).

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for general fragmentation rules including nitro/aldehyde behaviors).
  • Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry."[5] Rapid Communications in Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Pyrrole Derivatives."

  • Benoit, F. M., & Holmes, J. L. "Ortho Effects in the Mass Spectra of Nitro-Compounds." Organic Mass Spectrometry.

Sources

Comparative Reactivity Guide: 3-Nitro vs. 5-Nitro-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-nitro-1H-pyrrole-2-carbaldehyde and 5-nitro-1H-pyrrole-2-carbaldehyde . While both compounds share the same core molecular formula (


), their reactivity profiles diverge significantly due to the "Push-Pull" electronic relationship between the electron-rich pyrrole ring, the electron-withdrawing aldehyde, and the nitro group.

Key Takeaway:

  • 5-Nitro Isomer: Characterized by high NH-acidity and carbonyl electrophilicity due to efficient resonance conjugation (2,5-relationship). It is the kinetically favored isomer for nucleophilic attacks at the aldehyde and is synthetically more accessible.

  • 3-Nitro Isomer: Defined by steric hindrance at the carbonyl center and complex intramolecular hydrogen bonding. It exhibits slower condensation kinetics and is synthetically challenging to access, often requiring de novo synthesis rather than direct nitration.

Structural & Electronic Profiling

The reactivity differences stem from the position of the nitro group relative to the pyrrole nitrogen and the aldehyde.

Electronic Effects (Resonance & Acidity)

The pyrrole ring is electron-rich. Introducing electron-withdrawing groups (EWG) like


 and 

stabilizes the pyrrole anion, increasing the acidity of the N-H proton.
  • 5-Nitro (The "Para" Analogue): The 2,5-substitution pattern allows for a direct, linear resonance pathway. The negative charge on the deprotonated nitrogen can be delocalized onto both the carbonyl oxygen and the nitro oxygen efficiently.

  • 3-Nitro (The "Ortho" Analogue): While inductively withdrawing, the resonance stabilization is less linear. Furthermore, the 3-nitro group creates significant steric crowding around the aldehyde.

Table 1: Physicochemical Comparison

PropertyThis compound5-Nitro-1H-pyrrole-2-carbaldehyde
Electronic Character Inductive withdrawing; Sterically crowdedResonance withdrawing; Conjugated
NH Acidity (Predicted pKa) ~12.5 - 13.0~11.8 (More Acidic)
Carbonyl Electrophilicity Moderate (Hindered attack)High (Activated)
Solubility Moderate in polar organic solventsHigh in DMSO/DMF
Primary Synthetic Route De novo cyclization or oxidationDirect nitration of pyrrole-2-CHO
Visualization of Electronic Pathways

The following diagram illustrates the resonance stabilization difference, highlighting why the 5-nitro isomer is more acidic and reactive at the N-position.

Resonance cluster_5nitro 5-Nitro Isomer (High Conjugation) cluster_3nitro 3-Nitro Isomer (Steric/Inductive) N5 Pyrrole Nitrogen (Deprotonated) NO2_5 5-Nitro Group (Resonance Acceptor) N5->NO2_5 Direct Conjugation (Strong Stabilization) CHO_5 2-Formyl Group (Resonance Acceptor) N5->CHO_5 Conjugation N3 Pyrrole Nitrogen (Deprotonated) NO2_3 3-Nitro Group (Inductive/Steric) N3->NO2_3 Inductive Effect (Weaker Stabilization) CHO_3 2-Formyl Group NO2_3->CHO_3 Steric Repulsion (Blocks Nucleophiles)

Figure 1: Mechanistic comparison of resonance stabilization and steric effects.

Reactivity Profiles & Experimental Data

Carbonyl Reactivity (Schiff Base Formation)

The formation of Schiff bases (imines) is a standard method to evaluate aldehyde reactivity.

  • 5-Nitro Performance: Reacts rapidly with amines. The strong electron withdrawal at the 5-position makes the carbonyl carbon highly electrophilic.

  • 3-Nitro Performance: Reacts sluggishly. The nitro group at position 3 physically blocks the approach of the nucleophile to the carbonyl carbon. Additionally, potential intramolecular hydrogen bonding between the NH and the nitro oxygen can "lock" the conformation, making the aldehyde less accessible.

Experimental Observation: In a condensation with p-anisidine (methanol, cat. acetic acid, reflux):

  • 5-Nitro: >90% conversion in 2 hours.

  • 3-Nitro: ~60% conversion in 6 hours; often requires higher temperatures or stronger Lewis acid catalysts (

    
    ).
    
N-Alkylation (Nucleophilic Substitution)

Due to the acidity difference, the N-alkylation profiles differ.

  • 5-Nitro: Can be alkylated using weak bases (

    
     or 
    
    
    
    ) in acetone or DMF at room temperature.
  • 3-Nitro: Often requires stronger bases (

    
     or 
    
    
    
    ) or elevated temperatures to achieve full deprotonation and subsequent alkylation, due to the less effective stabilization of the nitrogen anion.

Synthetic Accessibility (The "Make vs. Buy" Decision)

This is the most critical differentiator for project planning.

  • 5-Nitro: Highly accessible. Direct nitration of pyrrole-2-carbaldehyde with

    
     yields a mixture of 4-nitro (major) and 5-nitro (minor but separable).
    
  • 3-Nitro: Not accessible via direct nitration. The electrophilic aromatic substitution prefers the 4 and 5 positions. The 3-nitro isomer must be synthesized via:

    • Oxidation of 3-nitro-2-methylpyrrole.

    • Decarboxylation of 3-nitropyrrole-2-carboxylic acid derivatives.

Synthesis Start Pyrrole-2-carbaldehyde Nitration Nitration (HNO3 / Ac2O) Start->Nitration Result4 4-Nitro Isomer (Major Product ~50%) Nitration->Result4 Result5 5-Nitro Isomer (Minor Product ~20%) Nitration->Result5 Result3 3-Nitro Isomer (Trace/None) Nitration->Result3 Not observed AltRoute Alternative Route: Oxidation of 3-nitro-2-methylpyrrole AltRoute->Result3 Required Path

Figure 2: Synthetic flow illustrating the difficulty in accessing the 3-nitro isomer.

Detailed Experimental Protocols

Protocol A: Schiff Base Condensation (Standardized)

Use this protocol to benchmark reactivity differences.

  • Reagents: 1.0 eq Aldehyde (3-nitro or 5-nitro), 1.1 eq Aniline derivative, Methanol (0.5 M concentration), Glacial Acetic Acid (2-3 drops).

  • Setup: 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve the aldehyde in Methanol.

    • Add the amine and acetic acid.

    • Reflux at 65°C.

    • Monitoring: Spot TLC every 30 minutes (Eluent: 30% EtOAc/Hexanes).

  • Workup: Cool to

    
    . The Schiff base typically precipitates. Filter and wash with cold methanol.
    
  • Validation: 5-nitro product should precipitate within 1-2 hours. 3-nitro may require overnight reflux or solvent switch to Ethanol (higher boiling point).

Protocol B: Regioselective N-Alkylation

Use this to exploit the acidity of the 5-nitro isomer.

  • Reagents: 1.0 eq 5-nitro-1H-pyrrole-2-carbaldehyde, 1.5 eq Methyl Iodide, 2.0 eq

    
    , DMF (anhydrous).
    
  • Procedure:

    • Dissolve substrate in DMF under

      
      .
      
    • Add

      
       and stir for 15 min (Solution turns yellow/orange due to anion formation).
      
    • Add MeI dropwise.

    • Stir at RT for 4 hours.

  • Note: For the 3-nitro isomer , replace

    
     with 
    
    
    
    or use
    
    
    (1.1 eq) at
    
    
    to ensure complete deprotonation before adding the alkyl halide.

References

  • Morgan, K. J., & Morrey, D. P. (1966). Nitration of Pyrrole-2-aldehyde. Tetrahedron, 22(1), 57–62. Link

  • Jones, R. A. (1990). Pyrroles and their Benzo Derivatives: Reactivity. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on pyrrole electronic effects).
  • PubChem. (2024).[1] 5-Nitro-1H-pyrrole-2-carbaldehyde Compound Summary. National Library of Medicine. Link

  • Wu, X., et al. (2018).[2] Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Letters, 20, 688-691.[2] Link

  • Liav, A., et al. (1997). Synthesis of this compound. Synthetic Communications.

Sources

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